molecular formula C14H16N2O3S B430233 2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid CAS No. 448905-66-6

2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid

Cat. No.: B430233
CAS No.: 448905-66-6
M. Wt: 292.36g/mol
InChI Key: QXKFTZUXGCZZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid is a heterocyclic compound that contains a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid typically involves the condensation of 3,4-dimethyl aniline with a thiazolidine-4-one derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their condensation and cyclization to form the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-one derivatives: These compounds share the thiazolidine ring structure and have similar chemical properties.

    Thiazole derivatives: Contain a thiazole ring and exhibit similar reactivity and biological activity.

Uniqueness

2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both an imine and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-8-4-5-10(6-9(8)2)15-14-16(3)12(17)7-11(20-14)13(18)19/h4-6,11H,7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKFTZUXGCZZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.